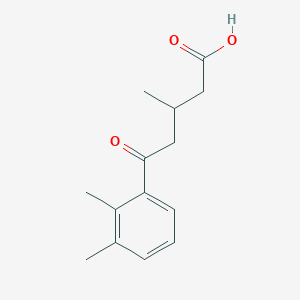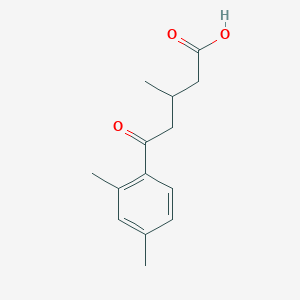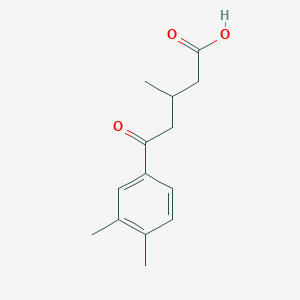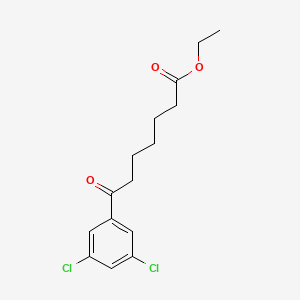
Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate” were not found, esters are commonly synthesized via a condensation reaction known as esterification . In a typical procedure, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .
Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . In the Claisen condensation, one ester molecule acts as a nucleophile and reacts with another ester molecule, which acts as an electrophile .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties were not found in the search results for “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate”.
Aplicaciones Científicas De Investigación
Use in Polymer Research : Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) highlight the importance of ethylene-based compounds in developing conducting polymers with applications in organic electronic devices. Similar methodologies could potentially apply to the synthesis and application of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate in polymer research for its unique properties (Zhu et al., 2017).
Chemical Recycling Studies : Research on the chemical recycling of poly(ethylene terephthalate) (PET) indicates a growing interest in the breakdown and repurposing of ethylene-based compounds. Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate might find applications in similar recycling processes or as a monomer in the synthesis of new polymers with enhanced properties (Karayannidis & Achilias, 2007).
Biodegradation Research : The study of natural attenuation of chlorinated ethenes in hyporheic zones reveals the environmental impact and degradation pathways of chlorinated compounds. Understanding these mechanisms could be crucial for assessing the environmental behavior and potential biodegradation pathways of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate (Weatherill et al., 2018).
Antioxidant and Neuroprotective Research : Ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective activities, showcases the potential therapeutic applications of ethyl esters. Research into Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate might explore similar biological activities, given its structural uniqueness (Cunha et al., 2019).
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis, characterization, and potential applications of “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate”. Given the wide range of uses for esters, this compound could have potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals .
Propiedades
IUPAC Name |
ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMMNIQTSUBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645563 |
Source


|
| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |
CAS RN |
898751-93-4 |
Source


|
| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

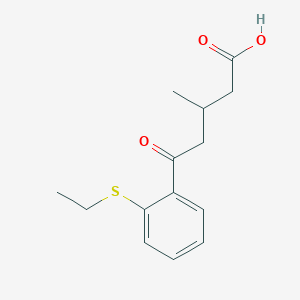
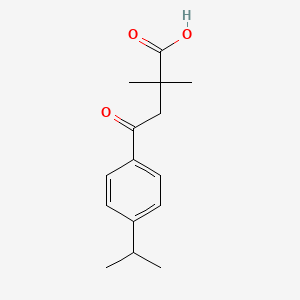
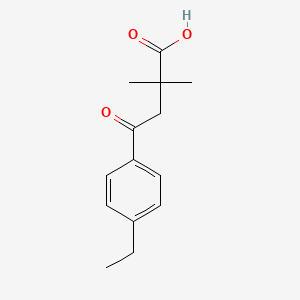

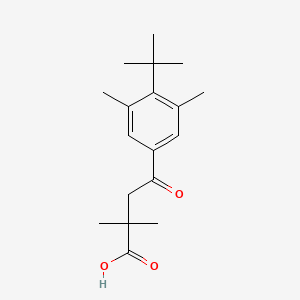
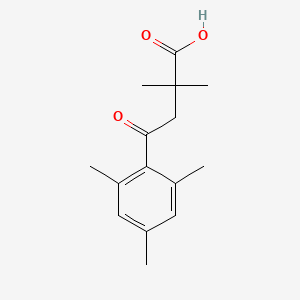


![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)
